Pyridazin-4-yl-L-alanine hydrochloride

Description

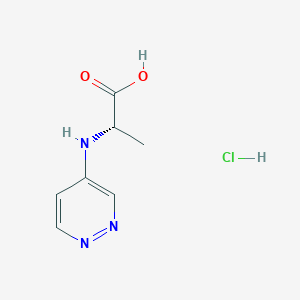

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(pyridazin-4-ylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5(7(11)12)10-6-2-3-8-9-4-6;/h2-5H,1H3,(H,8,10)(H,11,12);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBRPMHWKGUCPR-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=NC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CN=NC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Pyridazin 4 Yl L Alanine Hydrochloride

Stereoselective Synthesis of Pyridazin-4-yl-L-alanine Hydrochloride and Related Analogs

The synthesis of enantiomerically pure non-natural amino acids such as this compound is a significant challenge in organic chemistry. The methodologies employed must control the stereochemistry at the α-carbon to ensure biological efficacy and safety.

Chemoenzymatic Approaches for Enantiopure Pyridylalanine and Related Heterocyclic Amino Acids

Chemoenzymatic synthesis has emerged as a powerful tool for accessing enantiopure amino acids. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations. For the synthesis of pyridylalanine (pya) isomers, a known analogue of pyridazinyl-alanine, α-chymotrypsin (α-CT) has been effectively used for the stereoselective hydrolysis of precursor esters. researchgate.net

One common strategy involves the enzymatic resolution of N-acetyl-DL-pyridylalanine methyl esters. In this approach, α-chymotrypsin selectively hydrolyzes the L-enantiomer of the N-acetylated amino acid ester to the corresponding N-acetyl-L-amino acid, leaving the D-enantiomer of the ester largely unreacted. The resulting N-acetyl-L-pyridylalanine can then be deprotected to yield the desired L-amino acid. This strategy has been successfully applied to produce 3- and 4-pyridylalanine. researchgate.net

Another robust chemoenzymatic method involves the asymmetric amination of α-keto acids using transaminases. While not specifically documented for pyridazin-4-yl-pyruvic acid, this approach is broadly applicable to a wide range of substrates and offers a direct route to the desired L-amino acid with high enantiomeric excess.

Table 1: Comparison of Chemoenzymatic Strategies for Heterocyclic Amino Acid Synthesis

| Strategy | Enzyme | Typical Substrate | Key Advantage | Ref |

|---|---|---|---|---|

| Kinetic Resolution | α-Chymotrypsin | N-acetyl-DL-amino acid ester | High enantioselectivity for L-isomer | researchgate.net |

| Asymmetric Amination | Transaminase | α-Keto acid | Direct conversion to L-amino acid | N/A |

| Papain-catalyzed Polymerization | Papain | L-alanine ethyl ester | Synthesis of polypeptides in aqueous media | nih.gov |

Advanced Synthetic Strategies for L-Alanine Derivatives and Their Hydrochloride Salts

The synthesis of L-alanine derivatives often relies on asymmetric alkylation of glycine-derived Schiff bases. nih.gov A popular approach utilizes a chiral phase-transfer catalyst to direct the alkylation of a prochiral glycine (B1666218) imine with a suitable electrophile. For the synthesis of Pyridazin-4-yl-L-alanine, this would involve the use of a 4-halomethylpyridazine or a related electrophilic species. The resulting product, after hydrolysis of the imine, would yield the desired amino acid.

Another powerful method is the asymmetric hydrogenation of dehydroamino acid precursors. A 2-acetamido-3-(pyridazin-4-yl)acrylic acid derivative could be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., Rh-DuPhos) to afford the N-acetyl-L-amino acid with high enantioselectivity. Subsequent deacetylation would provide the target compound.

The final step in the synthesis is often the formation of the hydrochloride salt. This is typically achieved by treating the free amino acid with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the salt. This process also serves as a final purification step.

Novel Coupling Reactions and Peptide Synthesis Applications

Pyridazin-4-yl-L-alanine, as a non-natural amino acid, can be incorporated into peptides to modulate their structure and function. nih.gov Standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc protecting group strategies, can be used. beilstein-journals.orgmasterorganicchemistry.com The amino acid would first be N-terminally protected (e.g., as Fmoc-Pyridazin-4-yl-L-alanine) before being activated and coupled to the growing peptide chain on a solid support.

The pyridazine (B1198779) moiety itself can participate in unique interactions. The nitrogen atoms of the pyridazine ring are hydrogen bond acceptors and can engage in π-π stacking interactions, which can influence peptide conformation and binding to biological targets. blumberginstitute.orgnih.gov Furthermore, recent research has demonstrated novel chemoselective peptide conjugation via late-stage N-alkylation of pyridyl-alanine residues, a strategy that could potentially be extended to pyridazinyl-alanines. nih.gov This allows for the site-specific modification of peptides with various functional groups.

During peptide synthesis, the choice of coupling reagent is critical to prevent epimerization of the chiral center, especially at the C-terminal amino acid being activated. mdpi.com Reagents such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are commonly used to minimize this side reaction. mdpi.com

Rational Design and Synthesis of Pyridazin-4-yl-L-alanine Derivatives

The derivatization of Pyridazin-4-yl-L-alanine can be approached by modifying either the pyridazine ring or the α-amino acid portion of the molecule. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategic Functionalization of the Pyridazine Ring System

The pyridazine ring is an electron-deficient heteroaromatic system, which influences its reactivity. liberty.edu The ring can be functionalized through various organic reactions. For instance, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group (e.g., a halogen) is present on the ring. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are also powerful tools for modifying the pyridazine ring. A halogenated Pyridazin-4-yl-L-alanine derivative could be coupled with boronic acids, organostannanes, or amines to introduce aryl, heteroaryl, or amino substituents. These modifications can significantly alter the steric and electronic properties of the amino acid side chain. mdpi.com

Table 2: Potential Functionalization Reactions for the Pyridazine Ring

| Reaction Type | Reagents | Potential Modification |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Introduction of N, O, or S-linked substituents |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | C-C bond formation to introduce new aryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N bond formation to introduce amino groups |

Modifications of the Alpha-Amino Acid Moiety

The α-amino acid core of Pyridazin-4-yl-L-alanine offers several handles for chemical modification. The α-amino group and the carboxylic acid group are the most common sites for derivatization.

The α-amino group can be N-alkylated, N-acylated, or converted to a sulfonamide. researchgate.netnih.gov N-alkylation can be achieved through reductive amination with an aldehyde or ketone. N-acylation with various acid chlorides or anhydrides introduces amide functionalities, which can alter the hydrogen bonding capabilities and lipophilicity of the molecule.

The carboxylic acid can be esterified or converted to an amide. Esterification, for instance to a methyl or ethyl ester, is often used as a protecting group strategy during synthesis or to increase cell permeability. Amide formation with various amines introduces further diversity and can be used to link the amino acid to other molecules of interest. These modifications are fundamental in peptidomimetic design and for creating amino acid-based molecular probes.

Incorporation of Unnatural Amino Acids and Analogs in Peptidomimetics

The field of peptidomimetics seeks to develop molecules that replicate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids, like Pyridazin-4-yl-L-alanine, is a cornerstone of this strategy. These custom-designed building blocks allow for the precise modulation of a peptide's physicochemical properties.

The pyridazine moiety in Pyridazin-4-yl-L-alanine is of particular interest. As a bioisostere of the phenyl ring found in phenylalanine, it introduces a heteroaromatic system with distinct electronic characteristics. The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and create a significant dipole moment, which can fundamentally alter the binding interactions of the parent peptide with its biological target. nih.gov The pyridazine ring can engage in unique π-π stacking interactions and may influence the conformational preferences of the peptide backbone, potentially locking it into a bioactive conformation.

The introduction of this amino acid can lead to enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation by proteases. For instance, replacing a natural aromatic amino acid with Pyridazin-4-yl-L-alanine can disrupt a key recognition site for metabolic enzymes without compromising—and sometimes even enhancing—the desired biological activity. The suitability of analogous compounds, such as 3-(4-Pyridyl)-L-alanine, for use in solution-phase peptide synthesis underscores the utility of heteroaromatic alanines in constructing complex peptide derivatives.

Below is an interactive table summarizing the comparative properties that Pyridazin-4-yl-L-alanine may confer upon a peptide chain when substituted for a natural aromatic amino acid like Phenylalanine.

| Feature | Phenylalanine (Natural) | Pyridazin-4-yl-L-alanine (Unnatural) | Potential Impact on Peptidomimetic |

| Side Chain Aromaticity | Non-polar, hydrophobic phenyl ring | Polar, heteroaromatic pyridazine ring | Alters solubility and hydrophobic interactions |

| Hydrogen Bonding | Acts as a weak H-bond acceptor (π-system) | Two nitrogen atoms act as strong H-bond acceptors | Creates new, specific binding interactions with target |

| Dipole Moment | Low | High | Influences long-range electrostatic interactions and conformation |

| Metabolic Stability | Susceptible to enzymatic degradation (e.g., proteases) | Potentially increased resistance to proteolysis | Enhances in vivo half-life and bioavailability |

| Conformational Flexibility | Contributes to specific peptide backbone conformations | Can introduce conformational constraints due to steric and electronic effects | Stabilizes bioactive conformations, improving potency |

Methodological Advancements in Chemical Synthesis for Pyridazin-4-yl-L-alanine Analogs

The synthesis of chiral α-amino acids, particularly those with complex side chains like Pyridazin-4-yl-L-alanine, has been a focus of extensive research. Modern methodologies have moved beyond classical approaches to embrace more efficient, stereoselective, and environmentally benign strategies. These advancements are crucial for producing enantiomerically pure analogs for pharmaceutical development.

Asymmetric Synthesis

Ensuring the correct stereochemistry (L- or S-configuration) at the α-carbon is paramount for biological activity. Asymmetric synthesis provides a direct route to enantiopure amino acids, avoiding the need for challenging and often inefficient chiral resolution steps. Advanced methods applicable to the synthesis of Pyridazin-4-yl-L-alanine analogs include:

Chiral Phase-Transfer Catalysis: This technique involves the asymmetric alkylation of a protected glycine imine (a Schiff base) using a chiral catalyst. A 4-(halomethyl)pyridazine could serve as the electrophile, and the catalyst would direct the addition to produce the desired L-enantiomer with high enantiomeric excess.

Metal-Catalyzed Asymmetric Hydrogenation: A prochiral precursor, such as an N-acetyl-α,β-dehydroamino acid containing the pyridazine moiety, can be stereoselectively hydrogenated using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to yield the L-amino acid.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a glycine-derived substrate to direct the stereoselective alkylation with a pyridazinyl electrophile. Subsequent removal of the auxiliary reveals the enantiomerically enriched target amino acid.

Biocatalytic and Enzymatic Methodologies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions (aqueous medium, ambient temperature) and exhibit exceptional chemo-, regio-, and stereoselectivity.

Transaminase (TA) Technology: Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid. The synthesis of Pyridazin-4-yl-L-alanine could be achieved by using a highly stereoselective ω-transaminase to convert 3-(pyridazin-4-yl)pyruvic acid into the target L-amino acid with near-perfect enantiomeric purity.

Multi-Enzyme Cascades: To improve efficiency and reduce costs, multiple enzymatic reactions can be combined in a one-pot cascade. For example, a triple-enzyme system has been developed to biosynthesize L-alanine from simple precursors like cis-butenedioic anhydride. rsc.org A similar strategy could be engineered for more complex analogs, where a series of enzymes work in concert to build the final product from a simple starting material.

Whole-Cell Biocatalysis: This approach utilizes genetically engineered microorganisms that overexpress the necessary enzymes for a specific synthetic pathway. nih.gov An engineered E. coli or yeast strain could be designed to convert a simple carbon source and a pyridazine precursor into the final amino acid product, streamlining the production process significantly. nih.gov

The following table compares these advanced synthetic methodologies for the production of non-natural amino acid analogs.

| Methodology | Key Principle | Stereoselectivity | Advantages | Disadvantages |

| Asymmetric Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer. | High to excellent (>99% ee) | High efficiency, broad substrate scope. | Catalyst can be expensive (heavy metals); may require anhydrous/inert conditions. |

| Enzymatic Synthesis (Isolated Enzymes) | A specific enzyme (e.g., transaminase) catalyzes a single stereoselective transformation. | Excellent (>99% ee) | Extremely high selectivity, mild and green reaction conditions. nih.gov | Enzymes can be costly to produce and purify; limited stability under some conditions. |

| Whole-Cell Biocatalysis | An engineered microorganism performs a multi-step synthesis internally. | Excellent (>99% ee) | Low cost (no enzyme purification), can perform complex multi-step syntheses. nih.gov | Lower volumetric productivity compared to chemical synthesis; potential for side reactions from native metabolism. |

Molecular Mechanisms of Action and Biological Interactions of Pyridazin 4 Yl L Alanine Hydrochloride

Enzyme Inhibition Studies of Pyridazin-4-yl-L-alanine Hydrochloride and its Analogs

Detailed enzyme inhibition profiles and kinetic studies for this compound are not extensively reported in publicly available literature. Consequently, specific data regarding its interactions with various enzyme classes remains largely uncharacterized.

Inhibition Profiles of Pyridoxal (B1214274) Phosphate-Dependent Enzymes

There is no specific information available in the public scientific literature detailing the inhibition profiles of this compound with respect to pyridoxal phosphate-dependent enzymes.

Interactions and Inhibition Kinetics with L-Alanine Dehydrogenase

Specific studies on the interactions and inhibition kinetics of this compound with L-Alanine Dehydrogenase have not been identified in publicly accessible research.

Effects on Protein Tyrosine Phosphatases (PTPs) and Associated Pathways

Information regarding the effects of this compound on Protein Tyrosine Phosphatases (PTPs) and their associated signaling pathways is not available in the current body of public scientific literature.

Modulation of Metalloendopeptidases through Beta-Amino Acid Incorporation

Research detailing the modulation of metalloendopeptidases through the incorporation of a beta-amino acid structure within this compound is not publicly documented.

Kinase Inhibition Profiles, including Tyrosine Kinase Activity

Specific kinase inhibition profiles, including any activity against tyrosine kinases, for this compound are not described in the available scientific literature.

Receptor Binding and Ligand-Receptor Interaction Research

Comprehensive receptor binding assays and detailed ligand-receptor interaction studies for this compound are not present in the public scientific domain. Without such studies, the affinity and selectivity of this compound for various biological receptors remain unknown.

An article on the "" cannot be generated as requested. Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the interaction of this particular compound with the following targets:

Adenosine Receptors

Muscarinic Acetylcholine Receptors (including M4)

Dopamine Receptors (including D2 and D3)

Metabotropic Glutamate Receptor 5 (mGlu5)

Neuropeptide Y Receptors

Amino Acid Metabolism Pathways

The searches did identify research on other molecules containing a pyridazine (B1198779) or an L-alanine structure, investigating their effects on various biological systems. For instance, different pyridazine derivatives have been explored for potential anticonvulsant, analgesic, and anti-inflammatory properties. Similarly, the metabolism and neurotransmitter functions of L-alanine are well-documented. However, no retrievable studies have been found that specifically investigate "this compound" or its base molecule, "Pyridazin-4-yl-L-alanine," in the context of the requested biological targets.

Without any research data on the affinity, selectivity, or modulatory effects of this specific compound on the outlined receptors and pathways, it is impossible to provide a scientifically accurate and informative article that adheres to the provided structure. The creation of such an article would require speculative and unverified information, which falls outside the scope of providing factual and reliable scientific content.

Therefore, until research on the biological activity of "this compound" is published and becomes publicly accessible, the content for the requested article cannot be produced.

Modulation of Biochemical Pathways and Cellular Processes by this compound

Influence on Intracellular Signal Transduction Pathways (e.g., STAT3 Inhibition)

The pyridazine moiety, a key structural feature of this compound, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Research has explored the role of pyridazine derivatives as inhibitors of intracellular signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a critical protein involved in cell growth, differentiation, and survival, and its aberrant activation is linked to numerous cancers and inflammatory diseases.

The primary mechanism of STAT3 activation involves its phosphorylation, leading to the formation of STAT3 homodimers. This dimerization is a crucial step that allows STAT3 to translocate to the nucleus and regulate gene transcription. The Src Homology 2 (SH2) domain of STAT3 plays a pivotal role in this process by recognizing and binding to phosphotyrosine residues. Consequently, the STAT3 SH2 domain has become a prime target for the development of small-molecule inhibitors.

While direct studies on this compound as a STAT3 inhibitor are not extensively documented in publicly available research, the broader class of pyridazine-containing molecules has shown promise in this area. These compounds are often designed to mimic the phosphotyrosine-containing peptides that naturally bind to the STAT3 SH2 domain, thereby competitively inhibiting STAT3 dimerization and subsequent downstream signaling. The nitrogen atoms within the pyridazine ring can participate in crucial hydrogen bonding interactions within the binding pocket of the SH2 domain, contributing to the inhibitory activity.

| Compound Class | Target | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Pyridazinone Derivatives | STAT3 SH2 Domain | Inhibition of STAT3 dimerization and phosphorylation | Anti-cancer therapy |

| Fused Pyridazine Heterocycles | STAT3 Signaling Pathway | Disruption of STAT3 nuclear translocation | Inflammatory diseases |

Impact on Protein Synthesis and Post-Translational Modifications via Unnatural Amino Acid Tagging

This compound serves as a valuable tool in chemical biology, particularly as an unnatural amino acid (UAA) for the site-specific modification of proteins. This technique, known as unnatural amino acid mutagenesis or tagging, allows for the introduction of novel chemical functionalities into proteins, enabling detailed studies of their structure,

Structure Activity Relationship Sar and Structure Based Design Sbdd in Pyridazin 4 Alanine Hydrochloride Research

Elucidation of Key Structural Features Contributing to Biological Activity

A comprehensive analysis of the molecular architecture of Pyridazin-4-yl-L-alanine hydrochloride reveals distinct structural components that are crucial for its biological function. These include the heterocyclic pyridazine (B1198779) ring, the chiral L-alanine moiety, and the potential for derivatization through linkers and spacers.

Significance of the Pyridazine/Pyridine (B92270) Moiety in Ligand-Target Interactions

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key pharmacophoric element. researchgate.netblumberginstitute.orgrroij.comomicsonline.orgnih.govnih.gov Its unique physicochemical properties significantly influence how the molecule interacts with biological targets. nih.gov

In structure-based design, the pyridazine core can be strategically positioned to interact with specific amino acid residues. For instance, in the design of kinase inhibitors, the nitrogen atoms of a heterocyclic ring often form crucial hydrogen bonds with the hinge region of the ATP-binding site. nih.govtandfonline.com The substitution pattern on the pyridazine ring can further modulate its electronic properties and steric profile, allowing for the fine-tuning of ligand-target interactions. acs.orgresearchgate.netnih.govnih.gov The antiproliferative activity of pyridine derivatives, a related class of heterocycles, has been shown to be influenced by the presence and position of substituents such as methoxy, hydroxyl, and amino groups. nih.gov

Table 1: Physicochemical Properties of Pyridazine and Related Heterocycles Influencing Ligand-Target Interactions

| Heterocycle | Dipole Moment (D) | pKa | Hydrogen Bond Acceptor Strength | Key Interaction Types |

|---|---|---|---|---|

| Pyridazine | ~3.9 | ~2.3 | Strong (dual acceptor) | π-π stacking, Hydrogen bonding |

| Pyridine | ~2.2 | ~5.2 | Moderate | π-π stacking, Hydrogen bonding |

| Pyrimidine | ~2.3 | ~1.3 | Moderate | π-π stacking, Hydrogen bonding |

| Pyrazine (B50134) | 0 | ~0.6 | Weak | π-π stacking |

Influence of the L-Alanine Stereochemistry and Side Chain Substitutions

The presence of the L-alanine moiety introduces chirality to the molecule, a fundamental aspect of its interaction with biological systems, which are themselves chiral. The specific stereochemistry of the amino acid can profoundly impact the binding affinity and efficacy of a drug. nih.govmdpi.comresearchgate.net In many instances, only one enantiomer will fit correctly into the binding site of a receptor or enzyme, while the other may be inactive or even elicit off-target effects. The L-configuration of alanine (B10760859) in this compound suggests a specific spatial arrangement of the amino, carboxyl, and methyl groups that is likely optimal for its intended biological target.

Design and Optimization of Linkers and Spacers in Derivatives

Linkers can be broadly categorized as flexible or rigid. biosyn.comnih.gov

Flexible linkers , often composed of glycine (B1666218) or serine residues, provide conformational freedom, allowing the attached moieties to adopt an optimal orientation for binding. biosyn.comnih.gov

Rigid linkers , which may incorporate proline residues or alpha-helical structures, are used to maintain a specific distance and orientation between different parts of the molecule. biosyn.com

The design of a linker involves considering its length, polarity, and chemical stability. For instance, in the context of a bivalent ligand designed to bridge two binding sites on a target protein, the linker length is a critical parameter that must be optimized to achieve the desired biological effect. The chemical composition of the linker can also be tuned to improve physicochemical properties such as solubility and membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net This is achieved by correlating physicochemical descriptors of the molecules with their observed biological response. researchgate.netnih.gov

Application of Fujita-Ban and Hansch Approaches for Activity Prediction

The Hansch analysis is a classic QSAR approach that models biological activity as a function of electronic (σ), steric (Es), and hydrophobic (π) parameters of substituents. e-bookshelf.deresearchgate.netslideshare.netijpras.com A typical Hansch equation takes the form:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

where C is the concentration required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. This approach allows for the prediction of the activity of unsynthesized analogs by considering the contribution of different substituent properties.

Identification of Physicochemical Parameters Correlating with Biological Response

For pyridazine and related heterocyclic compounds, several physicochemical parameters have been shown to correlate with biological activity in various QSAR studies. researchgate.net These parameters can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For pyridazine derivatives, parameters like dipole moment and atomic charges on the nitrogen atoms can be critical for receptor interaction.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft's steric parameter (Es) are commonly used to quantify the steric influence of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity. It plays a crucial role in membrane permeability and binding to hydrophobic pockets of target proteins.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

In QSAR studies of pyrazine derivatives, properties such as surface area, molar volume, hydration energy, and polarizability have been correlated with antiproliferative activity. semanticscholar.org For a series of this compound derivatives, it is plausible that a combination of these descriptors would be necessary to build a predictive QSAR model. For instance, the hydrophobicity of substituents on the pyridazine ring could influence cell penetration, while electronic and steric factors would govern the direct interaction with the target protein.

Table 2: Common Physicochemical Descriptors and Their Potential Influence on the Biological Activity of this compound Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence |

|---|---|---|

| Electronic | Hammett constant (σ) | Modulates the electronic nature of the pyridazine ring, affecting H-bonding strength. |

| Dipole Moment | Influences long-range electrostatic interactions with the target. | |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of substituents, affecting binding pocket fit. |

| Taft's Steric Parameter (Es) | Quantifies the bulkiness of substituents. | |

| Hydrophobic | Partition Coefficient (logP) | Affects solubility, membrane permeability, and hydrophobic interactions. |

| Topological | Molecular Connectivity Indices | Relate to the overall shape and branching of the molecule. |

Structure-Guided Design Approaches for this compound Analogs

The development of potent and selective therapeutic agents often relies on a deep understanding of the molecular interactions between a compound and its biological target. For analogs of this compound, structure-guided design methodologies are crucial. These approaches leverage detailed three-dimensional structural information of the target protein, often in complex with a ligand, to inform the rational design of new molecules with improved pharmacological properties. This process integrates experimental structural biology with computational modeling to create a powerful and efficient drug discovery engine.

Crystallographic and Cryo-Electron Microscopy Studies of Compound-Target Complexes

High-resolution structural data from X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are cornerstones of structure-based drug design. These techniques provide an atomic-level snapshot of how a ligand binds to its target, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes that are essential for molecular recognition.

In research on related pyridazinone-based compounds, such as those targeting the Trypanosoma cruzi proteasome, X-ray crystallography has been instrumental. nih.gov Studies on a pyridazinone series of inhibitors revealed how these molecules orient themselves at the interface of the β4 and β5 subunits of the proteasome. nih.gov For instance, crystallographic analysis of a representative compound showed that the central amide forms hydrogen bonds with the backbone of Gly228 and the side chain of Tyr212 in the β5 subunit. nih.gov Furthermore, the pyridazinone moiety itself was observed to induce conformational changes in the β4 subunit to accommodate its binding, forming a hydrogen bond with the side chain of Tyr235. nih.gov This level of detail is invaluable for understanding the structure-activity relationship (SAR) and guiding the design of new analogs with enhanced affinity.

Table 1: Crystallographic Interaction Data for a Pyridazinone Analog with the T. cruzi Proteasome

| Interacting Ligand Group | Target Residue | Subunit | Interaction Type | Reference |

|---|---|---|---|---|

| Central Amide | Gly228 | β5 | Hydrogen Bond (Backbone NH) | nih.gov |

| Central Amide | Tyr212 | β5 | Hydrogen Bond (Side Chain OH) | nih.gov |

| Pyridazinone Carbonyl | Tyr235 | β5 | Hydrogen Bond (Side Chain OH) | nih.gov |

This interactive table summarizes key molecular interactions identified through X-ray crystallography.

By comparing the binding poses of different analogs, researchers can understand how subtle chemical modifications translate into differences in biological activity. nih.gov This structural information provides a rational basis for subsequent design iterations aimed at optimizing target engagement.

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods are indispensable tools in modern drug design, allowing for the rapid in silico evaluation of large numbers of potential drug candidates and providing insights into the dynamic nature of protein-ligand interactions.

Molecular Docking Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in the study of pyridazine derivatives to predict their binding modes and affinities. For example, in the development of pyridazin-4-one derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1), molecular docking was used to elucidate the binding pattern of the most promising compounds. nih.gov Similarly, docking studies were central to identifying novel 4-amino and 4-ureido pyridazinone-based inhibitors for Fatty Acid Binding Protein 4 (FABP4). nih.govsemanticscholar.org These simulations help researchers visualize how different substituents on the pyridazine ring might interact with amino acid residues in the binding pocket, thereby guiding the selection of modifications most likely to improve potency. nih.gov

Molecular Dynamics (MD) Simulations While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can confirm the stability of a binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the protein that may be critical for activity. In studies of pyridazine-based compounds designed to inhibit amyloid fibril formation, MD simulations revealed that the compounds may work by stabilizing the protein monomer in a partially unfolded state. nih.gov For RIPK1 inhibitors, MD simulations were performed to confirm the binding pattern suggested by docking studies, ensuring the stability of the predicted interactions. nih.gov These simulations can also provide valuable information on the role of water molecules in mediating interactions and can be used to calculate binding free energies, offering a more quantitative prediction of a compound's affinity. nih.gov

Table 2: Application of Computational Methods in Pyridazine Analog Research

| Computational Method | Target Protein | Purpose of Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Molecular Docking | Fatty Acid Binding Protein 4 (FABP4) | Predict binding poses of novel pyridazinone inhibitors. | Identified key interactions within the FABP4 binding pocket. | nih.gov, semanticscholar.org |

| Molecular Docking & MD Simulations | Receptor-Interacting Protein Kinase 1 (RIPK1) | Elucidate and confirm the binding pattern of pyridazin-4-one inhibitors. | Confirmed a stable binding mode for a lead compound. | nih.gov |

| Molecular Dynamics (MD) Simulations | Hen Egg White Lysozyme (Model for Amyloidogenesis) | Investigate the molecular mechanism of amyloid inhibition. | Showed that pyridazine compounds stabilize the protein monomer. | nih.gov |

This interactive table highlights the use of computational tools to guide the design and understand the function of pyridazine-based compounds.

Iterative Design and Optimization Strategies for Enhanced Potency and Selectivity

The ultimate goal of structure-guided design is to create an iterative cycle of optimization. Information from structural biology (Section 4.3.1) and computational modeling (Section 4.3.2) is used to design a new generation of compounds. These compounds are then synthesized and tested, with the resulting biological data and new structural information feeding back to inform the next design cycle.

This iterative process is exemplified in the development of inhibitors for various targets. For instance, the discovery of novel FABP4 inhibitors began with a computational approach based on the scaffold of a co-crystallized ligand. nih.govsemanticscholar.org This led to the design and synthesis of a series of 4-amino and 4-ureido pyridazinone molecules, which were then biologically evaluated. nih.gov The results from these evaluations can then be used to refine the computational models for the next round of design.

Similarly, in the optimization of T. cruzi proteasome inhibitors, the crystal structure of an initial hit compound bound to the target provided a clear roadmap for improvement. nih.gov By observing how the pyridazinone and phenyl moieties of the inhibitor occupied specific pockets, researchers could hypothesize that the structure-activity relationships from other chemical series might be transferable. nih.gov This allowed for the rational design of new analogs with modifications intended to form stronger or additional interactions with the target, aiming to boost potency and improve selectivity over host-cell proteasomes. The success of each new analog is measured by its biological activity, which in turn validates or challenges the design hypothesis, leading to a more refined understanding with each cycle. This continuous loop of design, synthesis, and testing is fundamental to advancing a lead compound toward a viable clinical candidate.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino pyridazin-3(2H)-one |

| 4-ureido pyridazin-3(2H)-one |

| Pyridazin-4-one |

| RS-0406 |

Advanced Research Applications and Methodological Contributions of Pyridazin 4 Yl L Alanine Hydrochloride

Utilization as Probes and Biochemical Tools in Research

The unique chemical structure of pyridazine-containing amino acids, such as Pyridazin-4-yl-L-alanine hydrochloride, suggests their potential as versatile scaffolds in the development of sophisticated biochemical tools. The nitrogen-containing heterocyclic pyridazine (B1198779) ring can be chemically modified to incorporate reporter groups like fluorophores or radioisotopes, making these compounds valuable for probing biological systems.

Development of Fluorescent and Radioligand Probes for Receptor Mapping

While specific fluorescent or radiolabeled probes directly derived from this compound are not widely reported, the core structure is amenable to such modifications. The pyridazine moiety can be functionalized to attach fluorescent dyes. These fluorescent probes could then be used in techniques like fluorescence microscopy and flow cytometry to visualize and map the distribution of specific receptors or enzymes with which the alanine (B10760859) derivative interacts. Similarly, the incorporation of radioisotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable its use as a radioligand in binding assays to determine the affinity and density of target receptors in various tissues.

Application in Biosensor Development and Sensing Technologies

The pyridazine ring system, with its electron-rich nitrogen atoms, can participate in specific molecular recognition events. This property is fundamental to the design of biosensors. A biosensor incorporating this compound or a similar derivative could be designed to detect specific analytes through various mechanisms, such as changes in fluorescence or electrochemical signals upon binding. Although specific examples are not prevalent in the literature, the foundational principles of biosensor design support the potential for such applications.

Role in Chemical Proteomics and Target Identification Methodologies

Chemical proteomics aims to identify the protein targets of small molecules. nih.govnih.gov Probes based on this compound could be synthesized to include a photo-reactive group and an affinity tag. Upon introduction to a cellular lysate or intact cells, the probe would bind to its target protein(s). Subsequent exposure to UV light would activate the photo-reactive group, forming a covalent bond with the target. The affinity tag would then be used to isolate the protein-probe complex for identification by mass spectrometry. This approach allows for the unbiased identification of molecular targets in complex biological systems.

Integration into Peptide Synthesis for the Development of Novel Biomolecules and Peptidomimetics

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating novel biomolecules with enhanced properties. This compound, as an unnatural amino acid, can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. beilstein-journals.org The Fmoc-protected version of pyridazinyl-alanine is commercially available, facilitating its use in automated peptide synthesizers. aralezbio-store.com

The introduction of the pyridazine moiety can confer unique structural and functional properties to the resulting peptides. For instance, the aromatic and hydrophilic nature of the pyridazine ring can influence the peptide's solubility, stability, and conformational preferences. nih.gov These modifications can lead to the development of peptidomimetics with improved therapeutic potential, such as enhanced receptor binding affinity or resistance to enzymatic degradation.

| Application Area | Potential Contribution of Pyridazin-4-yl-L-alanine | Relevant Techniques |

| Novel Biomolecules | Introduction of unique structural and electronic properties. | Solid-Phase Peptide Synthesis (SPPS) |

| Peptidomimetics | Enhancement of stability, solubility, and receptor affinity. | Rational peptide design, structural analysis. |

Contributions to Coordination Chemistry and Material Science Through Ligand Design

The pyridazine ring contains two nitrogen atoms that can act as coordination sites for metal ions. This makes this compound a promising candidate for the design of novel ligands in coordination chemistry. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

In material science, the ability of pyridazine-containing ligands to self-assemble with metal ions could be exploited to create new metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The specific stereochemistry of the L-alanine component could also introduce chirality into these materials, which is desirable for applications in asymmetric catalysis and chiral separations.

| Field | Potential Role of this compound | Potential Applications |

| Coordination Chemistry | As a bidentate or bridging ligand for metal ions. | Catalysis, molecular magnetism. |

| Material Science | Building block for metal-organic frameworks (MOFs). | Gas storage, separation, chiral materials. |

Future Directions and Emerging Research Avenues for Pyridazin 4 Yl L Alanine Hydrochloride

Exploration of Undiscovered Biological Targets and Their Ligandability

The pyridazine (B1198779) moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netrjptonline.orgnih.gov Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects. researchgate.netresearchgate.netnih.gov The future exploration for Pyridazin-4-yl-L-alanine hydrochloride will likely focus on identifying novel protein targets by leveraging the known bioactivities of its core structures.

Potential Target Classes for Investigation:

| Target Class | Rationale for Investigation | Examples of Related Pyridazine Activity |

| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds. The pyridazine ring could serve as a hinge-binding motif. | Ponatinib, a multi-targeted tyrosine kinase inhibitor, features a fused imidazo[1,2-b]pyridazine (B131497) ring system. nih.gov |

| Metabolic Enzymes | Altered amino acid metabolism is a hallmark of various diseases, including cancer. researchgate.net Analogs can act as competitive inhibitors. | Pyridazine derivatives have been investigated as glutaminase (B10826351) 1 (GLS1) inhibitors, targeting tumor metabolism. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The structural diversity of pyridazine analogs allows for specific interactions with the complex binding pockets of GPCRs. | Pyridazine derivatives have been developed as selective CB2 agonists for treating inflammatory pain. nih.gov |

| Proteases | The amino acid component can guide the molecule to the active sites of proteases, which are crucial in viral replication and cancer progression. | Research into Hepatitis A Virus (HAV) has explored pyridazine derivatives for potential antiviral activity. researchgate.netnih.gov |

The "ligandability" of these potential targets for a molecule like this compound will depend on the specific topology and chemical environment of their binding sites. The presence of both a hydrogen-bond-accepting pyridazine ring and the chiral amino acid portion offers multiple points of interaction, potentially increasing the affinity and specificity for undiscovered binding pockets.

Advanced Computational Chemistry Integration in this compound Research and Design

Computational chemistry is an indispensable tool for accelerating drug discovery and minimizing resource expenditure. neuroquantology.com For a novel compound like this compound, in silico methods can predict its properties and guide its development before extensive laboratory synthesis and testing.

Key Computational Approaches:

Molecular Docking: This technique can be used to screen large libraries of biological targets to identify potential binding partners for this compound. It predicts the preferred orientation and binding affinity of the compound within a target's active site, helping to prioritize experimental validation. jst.go.jpnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity is identified, 3D-QSAR models can be built to understand the relationship between the chemical structure of Pyridazin-4-yl-L-alanine analogs and their biological activity. These models guide the design of more potent and selective molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein. This helps in understanding the stability of the interaction and the conformational changes that may occur upon binding, offering a more realistic view than static docking poses. neuroquantology.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This early-stage assessment is crucial for identifying potential liabilities and optimizing the molecule to have better drug-like characteristics.

By employing these computational strategies, researchers can build a comprehensive virtual profile of this compound, streamlining its path from a novel entity to a potential lead compound.

Development of Next-Generation Pyridazin-4-yl-L-alanine Analogs with Enhanced Specificity and Tunable Biological Profiles

The core structure of this compound offers numerous avenues for chemical modification to create a library of analogs with diverse properties. The development of next-generation analogs will be driven by initial biological screening results and guided by computational models. Unnatural amino acids are increasingly used to enhance the properties of therapeutic candidates, such as improving stability, potency, and bioavailability. sigmaaldrich.com

Strategies for Analog Development:

| Modification Site | Potential Functional Groups | Desired Outcome |

| Pyridazine Ring | Halogens, Alkyl groups, Aryl groups, Cyano groups | Modulate electronics, sterics, and lipophilicity to improve target binding and pharmacokinetic properties. |

| Alanine (B10760859) α-carbon | Methylation, Cyclization | Introduce conformational constraints to lock the molecule into a bioactive conformation, potentially increasing selectivity. |

| Alanine Side Chain | Extension, Functionalization with other rings | Explore different binding pockets and introduce new interaction points with the biological target. |

| Amino/Carboxyl Termini | Amidation, Esterification, Peptide coupling | Create prodrugs for improved delivery or couple the molecule to other bioactive moieties or cell-penetrating peptides. |

The synthesis of these analogs can be achieved through various established and emerging chemical methodologies. organic-chemistry.org The goal is to create a portfolio of compounds where the biological activity is finely tuned, allowing for the selection of candidates with optimal specificity for a desired target and a minimal off-target effects.

Interdisciplinary Research Integrating this compound in Novel Scientific Domains

Beyond the traditional realm of medicinal chemistry, the unique physicochemical properties of this compound could be harnessed in other scientific and technological fields. The aromatic, electron-deficient nature of the pyridazine ring and the versatile functionality of the amino acid create opportunities for novel applications.

Potential Interdisciplinary Applications:

Materials Science: Pyridazine derivatives have been explored for their use in Organic Light Emitting Diodes (OLEDs) due to their electronic properties. liberty.edu The incorporation of the chiral L-alanine unit could lead to novel chiroptical materials with unique light-emitting or semiconducting properties.

Agriculture: The pyridazine core is present in some herbicides. liberty.edu New analogs of this compound could be investigated as potential agrochemicals, such as herbicides or plant growth regulators, leveraging the amino acid scaffold for potentially novel mechanisms of action and improved biodegradability.

Biocatalysis: As an unnatural amino acid, this compound could be genetically encoded into proteins. nih.gov This could lead to the creation of artificial metalloproteins if the pyridazine moiety is designed to chelate metal ions, or it could be used as a photo-reactive probe to study protein structure and function.

Coordination Chemistry: The nitrogen atoms of the pyridazine ring can act as ligands for metal ions. The resulting metal complexes could be explored for their catalytic activity, magnetic properties, or as potential therapeutic agents themselves. researchgate.net

The exploration of this compound in these diverse fields will require collaboration between chemists, biologists, physicists, and materials scientists, potentially unlocking unforeseen applications and expanding the utility of this novel chemical scaffold.

Q & A

Q. What are the standard synthetic routes for Pyridazin-4-yl-L-alanine hydrochloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via alkylation of pyridazine derivatives. A conventional method involves reacting pyridazine with alkyl halides in toluene at 80°C for 18 hours, followed by filtration and washing with ethyl acetate to isolate the quaternary salt . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like acetonitrile improve solubility of intermediates.

- Temperature : Prolonged heating (e.g., 18 hours) ensures complete reaction but may degrade heat-sensitive intermediates.

- Stoichiometry : A 1.1:1 molar ratio of alkyl halide to pyridazine minimizes unreacted starting material .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- FTIR : Used to confirm functional groups (e.g., amine, carboxylate) by comparing peaks to reference spectra. For example, Clindamycin hydrochloride’s FTIR data (similar structure) shows characteristic C=O stretches at 1680–1720 cm⁻¹ .

- HPLC : Validated methods for related compounds (e.g., tamsulosin hydrochloride) employ C18 columns with mobile phases like acetonitrile:phosphate buffer (60:40) for retention times <6 minutes .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 242.66 for 4-Azido-L-phenylalanine hydrochloride) confirm molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Handling : Use gloves and protective suits to avoid moisture absorption, as hydrochloride salts are hygroscopic .

- Solubility : Pre-dissolve in DMSO (≥103.3 mg/mL at 25°C) for long-term stock solutions, aliquot to avoid freeze-thaw cycles .

Q. How does solubility in different solvents impact experimental design?

- Aqueous solutions : High solubility in water (~170 g/L for L-histidine HCl) enables cell culture or biochemical assays .

- Organic solvents : DMSO is preferred for stock solutions due to low volatility and compatibility with biological systems .

- Formulation : For in vivo studies, adjust pH to 6–7 with phosphate buffers to enhance stability .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Cross-validation : Combine FTIR, NMR, and HPLC data to resolve ambiguities. For example, overlapping FTIR peaks for amine groups can be clarified via ¹H-NMR integration .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted pyridazine) and adjust synthetic protocols accordingly .

- Reference standards : Compare against certified materials (e.g., BP/EP impurities) for quantitative analysis .

Q. What strategies optimize synthesis to improve yield and reduce impurities?

- One-pot reactions : Combine cyclization, oxidation, and rearrangement steps to minimize intermediate isolation (total yield increased to 17% in articaine HCl synthesis) .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Purification : Recrystallize from ethanol:water (3:1) to remove hydrophilic impurities .

Q. How do environmental factors (pH, temperature) influence the compound’s biochemical activity?

- pH sensitivity : Protonation of the pyridazine ring at acidic pH (≤4) alters binding affinity to enzyme active sites .

- Thermal stability : Degradation above 80°C (observed in pyridazinium salts) necessitates low-temperature storage for bioassays .

- Ionic strength : High salt concentrations (>150 mM NaCl) may precipitate the compound, requiring buffer optimization .

Q. What methodologies are used to analyze impurities or degradation products?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 3/10) to simulate stability challenges .

- HPLC-DAD : Monitor degradation peaks at 275 nm (similar to tyrosine derivatives) with a C8 column and gradient elution .

- Mass fragmentation : Identify degradation pathways via Q-TOF MS/MS (e.g., cleavage of the pyridazine moiety) .

Q. How can researchers design experiments to study biochemical pathways influenced by this compound?

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., 4-nitroanilide derivatives) .

- Metabolic tracing : Use ¹³C-labeled analogs to track incorporation into proteins or metabolites via LC-MS .

- Receptor binding : Employ surface plasmon resonance (SPR) to measure affinity for G-protein-coupled receptors .

Q. What analytical validation parameters are critical for method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.